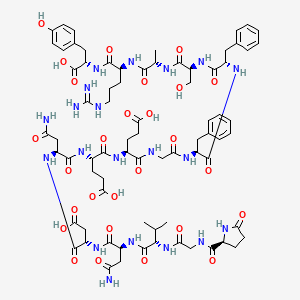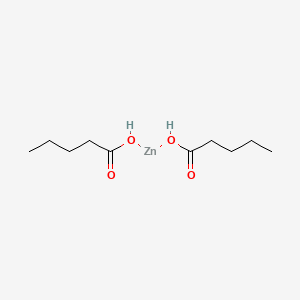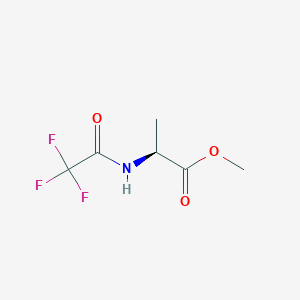
N-Tfa-L-Alanine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Tfa-L-Alanine methyl ester is a derivative of the amino acid L-alanine, where the amino group is protected by a trifluoroacetyl (Tfa) group and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
N-Tfa-L-Alanine methyl ester can be synthesized through the following steps:
Protection of the amino group: L-Alanine is treated with trifluoroacetic anhydride (TFAA) to form N-Tfa-L-Alanine.
Esterification: The carboxyl group of N-Tfa-L-Alanine is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride.
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch reactions using the same reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions
N-Tfa-L-Alanine methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form N-Tfa-L-Alanine.
Deprotection: The trifluoroacetyl group can be removed under acidic conditions to yield L-Alanine methyl ester.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Hydrolysis: N-Tfa-L-Alanine.
Deprotection: L-Alanine methyl ester.
科学研究应用
N-Tfa-L-Alanine methyl ester has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Biotechnology: Utilized in the development of enzyme inhibitors and other biologically active molecules.
作用机制
The mechanism of action of N-Tfa-L-Alanine methyl ester involves its role as a protected amino acid derivative. The trifluoroacetyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
相似化合物的比较
Similar Compounds
N-Boc-L-Alanine methyl ester: Similar in structure but uses a tert-butyloxycarbonyl (Boc) group for protection.
N-Fmoc-L-Alanine methyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Uniqueness
N-Tfa-L-Alanine methyl ester is unique due to the trifluoroacetyl group, which provides greater stability and resistance to hydrolysis compared to Boc and Fmoc protecting groups. This makes it particularly useful in harsh reaction conditions where other protecting groups might fail .
属性
分子式 |
C6H8F3NO3 |
|---|---|
分子量 |
199.13 g/mol |
IUPAC 名称 |
methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C6H8F3NO3/c1-3(4(11)13-2)10-5(12)6(7,8)9/h3H,1-2H3,(H,10,12)/t3-/m0/s1 |
InChI 键 |
JMVPNAUEPQEDJW-VKHMYHEASA-N |
手性 SMILES |
C[C@@H](C(=O)OC)NC(=O)C(F)(F)F |
规范 SMILES |
CC(C(=O)OC)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


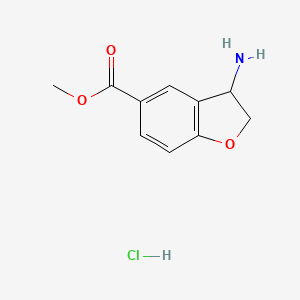
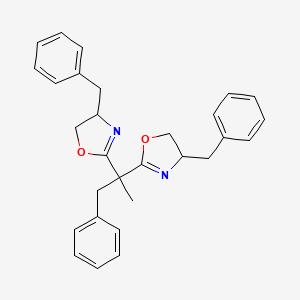
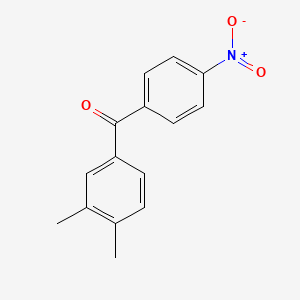
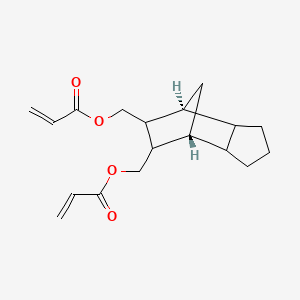
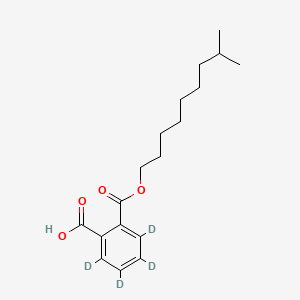
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
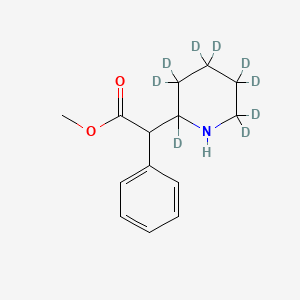
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)
![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
